Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a dimethylamino group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzoic acid with piperidine to form an amide intermediate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the carbamate group is introduced through a reaction with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate: Similar in structure but may have different substituents or functional groups.
N-(4-(dimethylamino)phenyl)-N’-phenylurea: Shares the dimethylamino and phenyl groups but differs in the overall structure.
4-(dimethylamino)benzoic acid derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl N-[4-[3-[[4-(dimethylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-25(2)19-10-6-17(7-11-19)23-21(27)16-5-4-14-26(15-16)32(29,30)20-12-8-18(9-13-20)24-22(28)31-3/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYCYLLNLLXDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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